molecular formula C15H19ClN4O3 B11389519 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11389519
M. Wt: 338.79 g/mol
InChI Key: FACBTQSSXNNQAW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and an ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain can be attached through an alkylation reaction using 3-ethoxypropyl bromide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(3-ethoxypropyl)urea: Similar in structure but differs in the presence of a urea group instead of a triazole ring.

    (4-chlorophenyl)methylamine: Similar in structure but lacks the triazole ring and hydroxymethyl group.

Properties

Molecular Formula

C15H19ClN4O3

Molecular Weight

338.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H19ClN4O3/c1-2-23-9-3-8-17-15(22)14-13(10-21)18-20(19-14)12-6-4-11(16)5-7-12/h4-7,21H,2-3,8-10H2,1H3,(H,17,22)

InChI Key

FACBTQSSXNNQAW-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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